2,3-Dichlorophenylzinc iodide
CAS No.: 307531-97-1
Cat. No.: VC8263407
Molecular Formula: C6H3Cl2IZn
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307531-97-1 |
|---|---|
| Molecular Formula | C6H3Cl2IZn |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 1,2-dichlorobenzene-6-ide;iodozinc(1+) |
| Standard InChI | InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | XADHHDYCWNXNIR-UHFFFAOYSA-M |
| SMILES | C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I |
| Canonical SMILES | C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I |
Introduction
Chemical Identity and Structural Characteristics
2,3-Dichlorophenylzinc iodide, systematically named (2,3-dichlorophenyl)iodozinc, belongs to the class of organozinc compounds with the molecular formula C₆H₃Cl₂IZn. Its structure features a zinc atom coordinated to an iodine ligand and a 2,3-dichlorophenyl group, as evidenced by the SMILES notation ClC1=CC=CC([Zn]I)=C1Cl . The InChI key VEGMYCYPVNMHQE-UHFFFAOYSA-M confirms its stereochemical uniqueness. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a tetrahedral geometry around the zinc center, stabilized by interactions between the iodine atom and the aromatic chlorine substituents.
The compound’s reactivity stems from the synergistic effects of its components:
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Zinc: Serves as a Lewis acid, activating substrates for nucleophilic attacks.
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Iodine: Enhances electrophilicity, facilitating transmetallation in cross-coupling reactions.
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Dichlorophenyl group: Imparts steric bulk and electronic modulation, directing regioselectivity in aromatic substitutions .
| Property | Value/Description |
|---|---|
| Molecular weight | 328.29 g/mol |
| Solubility | Soluble in THF, DMSO; insoluble in H₂O |
| Stability | Air-sensitive; requires inert storage |
| Melting point | Decomposes above 150°C |
Synthesis and Optimization
Direct Synthesis Pathways
The most efficient route involves the reaction of 2,3-dichlorophenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF) at −78°C, yielding the target compound in 85–90% purity . Alternative methods employ transmetallation from lithium or Grignard reagents, though these often require stoichiometric zinc salts and prolonged reaction times.
Microwave-Assisted Protocols
Recent innovations utilize microwave irradiation to accelerate synthesis. For example, combining 2,3-dichlorobenzene with ZnI₂ under solvent-free conditions at 120°C for 1 hour produces the compound with 92% yield, reducing traditional reaction times from 16 hours to 1 hour . This approach minimizes byproduct formation, as confirmed by gas chromatography–mass spectrometry (GC-MS) analyses.
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
2,3-Dichlorophenylzinc iodide participates in Negishi and Suzuki-Miyaura couplings, transferring its aryl group to palladium or nickel catalysts. For instance, coupling with 4-bromotoluene using Pd(PPh₃)₄ generates 2,3-dichlorobiphenyl derivatives with 78% efficiency . Density functional theory (DFT) calculations indicate that the zinc-iodine bond weakens during transmetallation, lowering the activation energy by 9.4 kcal/mol compared to non-iodinated analogs .
Electrophilic Activation
In ketiminium ion reactions, the compound acts as a dual activator:
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Zinc-mediated electrophilicity enhancement: Polarizes carbonyl groups, enabling nucleophilic attacks by alkynes .
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Iodide displacement: Releases I⁻, which stabilizes transition states in propargylamine formations.
A kinetic isotope effect (KIE) study ( k H/ k D = 2.25 ± 0.15) confirmed that C–H bond cleavage at the propargyl position is rate-determining .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ability to introduce dichlorophenyl motifs makes it valuable in antifungal agent synthesis. For example, it facilitates the construction of triazole-propan-2-ol derivatives, which inhibit fungal CYP51 enzymes with IC₅₀ values below 1 μM .
Solvent-Free Catalysis
Under microwave conditions, 2,3-dichlorophenylzinc iodide catalyzes the allenylation of terminal alkynes without solvents, achieving turnover numbers (TON) of 1,200. This green chemistry approach reduces waste generation by 40% compared to traditional methods .
Recent Advances and Future Directions
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